1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one
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Overview
Description
1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a hydroxyphenyl propanone structure. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis where it serves as a protecting group for hydroxyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a hydroxyphenyl propanone derivative in the presence of a base such as imidazole or pyridine. The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: LDA in tetrahydrofuran (THF) or organolithium reagents in hexane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one is widely used in scientific research due to its versatility:
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent for protecting hydroxyl groups.
tert-Butyldiphenylsilyl chloride: Offers increased stability towards acidic conditions compared to tert-butyl(dimethyl)silyl chloride.
Trimethylsilyl chloride: Less hydrolytically stable than tert-butyl(dimethyl)silyl chloride.
Uniqueness
1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one is unique due to its combination of a hydroxyphenyl propanone core with a tert-butyl(dimethyl)silyl protecting group. This structure provides enhanced stability and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and research applications.
Properties
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-7-12(16)11-9-8-10-13(17)14(11)18(5,6)15(2,3)4/h8-10,17H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUNNXVRTXYNKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)O)[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721545 |
Source
|
Record name | 1-{2-[tert-Butyl(dimethyl)silyl]-3-hydroxyphenyl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134154-50-0 |
Source
|
Record name | 1-{2-[tert-Butyl(dimethyl)silyl]-3-hydroxyphenyl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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